molecular formula C17H28N2O3S B501636 1-((5-(Tert-butyl)-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine CAS No. 915924-56-0

1-((5-(Tert-butyl)-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine

Cat. No.: B501636
CAS No.: 915924-56-0
M. Wt: 340.5g/mol
InChI Key: UBUDSMYRNKBTKE-UHFFFAOYSA-N
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Description

1-((5-(Tert-butyl)-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine is a chemical compound offered for research and development purposes. This phenylsulfonyl piperazine derivative features a tert-butyl group and an ethoxy substituent on its aromatic ring, a structural motif found in compounds used in various biochemical and pharmacological studies . As a synthetic building block, this compound can be valuable for medicinal chemistry research, particularly in the exploration of structure-activity relationships and the development of novel molecular probes . Researchers may utilize it in high-throughput screening assays or as a key intermediate in multi-step organic synthesis. The presence of the sulfonyl piperazine group is often associated with the potential to interact with biological targets, making it of interest for basic scientific investigation. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handling procedures in accordance with their institution's guidelines prior to use.

Properties

IUPAC Name

1-(5-tert-butyl-2-ethoxyphenyl)sulfonyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3S/c1-6-22-15-8-7-14(17(2,3)4)13-16(15)23(20,21)19-11-9-18(5)10-12-19/h7-8,13H,6,9-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUDSMYRNKBTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001157345
Record name 1-[[5-(1,1-Dimethylethyl)-2-ethoxyphenyl]sulfonyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001157345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915924-56-0
Record name 1-[[5-(1,1-Dimethylethyl)-2-ethoxyphenyl]sulfonyl]-4-methylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915924-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[5-(1,1-Dimethylethyl)-2-ethoxyphenyl]sulfonyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001157345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-(Tert-butyl)-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonylation of 4-methylpiperazine with 5-(tert-butyl)-2-ethoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-((5-(Tert-butyl)-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced under specific conditions to yield sulfoxide or thiol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Typical reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-((5-(Tert-butyl)-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((5-(Tert-butyl)-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the piperazine ring can interact with various biological pathways, affecting cellular processes.

Comparison with Similar Compounds

Structural Analogues of Sulfonylpiperazines

The following compounds share the sulfonylpiperazine core but differ in substituents on the phenyl ring or piperazine moiety. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of Sulfonylpiperazine Derivatives
Compound Name Phenyl Substituents Piperazine Substituent Molecular Weight Key Properties/Applications Reference
Target Compound 5-tert-butyl, 2-ethoxy 4-methyl ~382.5* Potential PDE5 inhibition; high lipophilicity
Sildenafil (Viagra®) 3-pyrazolopyrimidinone, 4-ethoxy 4-methyl 666.7 PDE5 inhibitor; treats erectile dysfunction
Pseudovardenafil Similar to vardenafil Piperidine (no piperazine) N/A Illegal analog; reduced selectivity
Hydroxyhongdenafil 2-ethoxy, 5-acetyl 4-(2-hydroxyethyl) ~678.7 Unapproved supplement; altered solubility
1-[(4-Bromophenyl)sulfonyl]-4-methylpiperazine 4-bromo 4-methyl 319.2 Research chemical; electron-withdrawing group
1-((2-Fluoro-4-boronophenyl)sulfonyl)-4-methylpiperazine 2-fluoro, 4-boronate ester 4-methyl ~385.3 Boron-containing intermediate for Suzuki couplings

*Calculated based on C₁₇H₂₆N₂O₃S.

Key Structural Differences and Implications

Phenyl Ring Modifications
  • Target Compound vs. Sildenafil: The target compound lacks the pyrazolo[4,3-d]pyrimidin-5-yl group of sildenafil but retains the 4-ethoxyphenylsulfonyl motif.
  • Electron-Donating vs. Withdrawing Groups: The tert-butyl group (electron-donating) in the target compound contrasts with bromo (electron-withdrawing) in 1-[(4-bromophenyl)sulfonyl]-4-methylpiperazine.
Piperazine Substitutions
  • 4-Methylpiperazine : Present in both the target compound and sildenafil, this group balances solubility and receptor affinity. Hydroxyhongdenafil’s 4-(2-hydroxyethyl)piperazine introduces a polar group, improving aqueous solubility but possibly reducing membrane permeability .
  • Piperidine Replacement : Pseudovardenafil replaces piperazine with piperidine, eliminating one nitrogen atom. This reduces hydrogen-bonding capacity and may lower PDE5 selectivity .

Pharmacological and Physicochemical Properties

Lipophilicity and Bioavailability
  • The tert-butyl group in the target compound significantly increases logP compared to analogs like 1-[(4-bromophenyl)sulfonyl]-4-methylpiperazine. This enhances metabolic stability but may require formulation adjustments to mitigate poor water solubility .

Biological Activity

1-((5-(Tert-butyl)-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine, identified by CAS number 915924-56-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17_{17}H28_{28}N2_2O3_3S
  • Molecular Weight : 340.5 g/mol
  • Structure : The compound features a piperazine ring substituted with a sulfonyl group and a tert-butyl ether moiety, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound primarily includes antimicrobial effects, particularly against bacterial strains. The following sections detail these activities.

Antimicrobial Activity

Recent studies have demonstrated significant antibacterial properties of this compound against various Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis and nucleic acid production
Enterococcus faecalis62.5 - 125 μMBactericidal action; disrupts cell wall synthesis
Pseudomonas aeruginosaVariable MIC (specific data pending)Potential biofilm inhibition

The compound exhibits a bactericidal effect, particularly noted in its ability to disrupt biofilm formation, which is critical in treating chronic infections associated with biofilms.

The mechanisms through which this compound exerts its antibacterial effects include:

  • Inhibition of Protein Synthesis : The compound interferes with the ribosomal function of bacteria, thereby halting their growth.
  • Cell Wall Disruption : It affects the synthesis pathways necessary for maintaining bacterial cell integrity.

These mechanisms were elucidated through various in vitro studies where the compound's interaction with bacterial cells was monitored.

Case Studies and Research Findings

  • Study on Staphylococcus aureus Biofilms : A study found that the compound significantly reduced biofilm formation at concentrations ranging from 31.108 to 124.432 μg/mL compared to standard antibiotics like ciprofloxacin . This highlights its potential as an alternative treatment for infections caused by biofilm-forming bacteria.
  • Comparative Efficacy Against Other Antibacterials : In comparative assays, the compound showed superior activity against certain strains when compared to traditional antibiotics, suggesting it may be an effective candidate for further development in antimicrobial therapies .
  • Synergistic Effects with Other Agents : Preliminary data indicates that combining this compound with other antimicrobial agents might enhance its efficacy, particularly against resistant strains of bacteria .

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